Ethyl4-chloro-2-fluoro-6-iodobenzoate
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Overview
Description
Ethyl 4-chloro-2-fluoro-6-iodobenzoate is an organic compound with the molecular formula C9H7ClFIO2 It is a derivative of benzoic acid, featuring chloro, fluoro, and iodo substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-2-fluoro-6-iodobenzoate typically involves the esterification of 4-chloro-2-fluoro-6-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-chloro-2-fluoro-6-iodobenzoate may involve a multi-step process starting from commercially available precursors. The process includes halogenation reactions to introduce the chloro, fluoro, and iodo groups, followed by esterification. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-fluoro-6-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (Cl, F, I) on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Formation of 4-chloro-2-fluoro-6-iodobenzyl alcohol.
Oxidation: Formation of 4-chloro-2-fluoro-6-iodobenzoic acid.
Scientific Research Applications
Ethyl 4-chloro-2-fluoro-6-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2-fluoro-6-iodobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve interactions with nucleophilic sites on proteins or nucleic acids, leading to changes in their function or structure.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-fluorobenzoate
- Ethyl 4-chloro-6-iodobenzoate
- Ethyl 2-fluoro-6-iodobenzoate
Uniqueness
Ethyl 4-chloro-2-fluoro-6-iodobenzoate is unique due to the presence of three different halogen atoms on the aromatic ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of chloro, fluoro, and iodo substituents allows for selective modifications and interactions that are not possible with simpler halogenated benzoates.
Properties
Molecular Formula |
C9H7ClFIO2 |
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Molecular Weight |
328.50 g/mol |
IUPAC Name |
ethyl 4-chloro-2-fluoro-6-iodobenzoate |
InChI |
InChI=1S/C9H7ClFIO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 |
InChI Key |
ITSGBQAOQLPFMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1I)Cl)F |
Origin of Product |
United States |
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